molecular formula C8H10O4 B12435195 4-(Acetyloxy)buta-1,3-dien-1-YL acetate

4-(Acetyloxy)buta-1,3-dien-1-YL acetate

Cat. No.: B12435195
M. Wt: 170.16 g/mol
InChI Key: XBRCQTOOSIDDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans,trans-1,4-Diacetoxy-1,3-butadiene: is an organic compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol . It is characterized by the presence of two acetoxy groups attached to a 1,3-butadiene backbone in a trans configuration. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-1,4-Diacetoxy-1,3-butadiene typically involves the acetylation of 1,3-butadiene. One common method is the reaction of 1,3-butadiene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of trans,trans-1,4-Diacetoxy-1,3-butadiene may involve continuous flow processes where 1,3-butadiene is reacted with acetic anhydride in large reactors. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: trans,trans-1,4-Diacetoxy-1,3-butadiene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacids, while reduction can produce alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of trans,trans-1,4-Diacetoxy-1,3-butadiene involves its ability to undergo various chemical transformations. The acetoxy groups can participate in nucleophilic substitution reactions, while the conjugated diene system can engage in cycloaddition reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: trans,trans-1,4-Diacetoxy-1,3-butadiene is unique due to its acetoxy functional groups, which provide specific reactivity patterns not found in similar compounds. This makes it particularly useful in certain synthetic applications where these properties are advantageous .

Properties

IUPAC Name

4-acetyloxybuta-1,3-dienyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRCQTOOSIDDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=CC=COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.